molecular formula C18H14ClNO6 B11535595 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate

2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate

Cat. No.: B11535595
M. Wt: 375.8 g/mol
InChI Key: PIXDFLPYNOIISO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is an organic compound characterized by the presence of both nitro and chloro functional groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate typically involves a multi-step process:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.

    Formation of 4-(4-Chlorophenyl)-4-oxobutanoic Acid: This intermediate can be synthesized through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of 4-(4-chlorophenyl)-4-oxobutanoic acid with 2-(4-nitrophenyl)-2-oxoethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

    Hydrolysis: Aqueous acid or base.

Major Products

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-Chlorophenyl)-4-oxobutanoic acid and 2-(4-Nitrophenyl)-2-oxoethanol.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound can be used in the development of new drugs due to its potential biological activity. The presence of both nitro and chloro groups suggests it may exhibit antimicrobial or anticancer properties, although specific studies would be required to confirm such activities.

Industry

In materials science, this compound could be used in the production of polymers or as a precursor for the synthesis of dyes and pigments. Its unique structure may impart desirable properties to the final materials, such as enhanced stability or specific optical characteristics.

Mechanism of Action

The biological activity of 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is likely mediated through its interaction with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA or proteins, leading to cytotoxic effects. The chloro group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-2-oxoethyl 4-(4-bromophenyl)-4-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Nitrophenyl)-2-oxoethyl 4-(4-fluorophenyl)-4-oxobutanoate: Contains a fluorine atom instead of chlorine.

    2-(4-Nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate: Contains a methyl group instead of chlorine.

Uniqueness

The presence of both nitro and chloro groups in 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate makes it unique compared to its analogs. The nitro group provides a site for reduction reactions, while the chloro group allows for nucleophilic substitution, offering a wide range of chemical reactivity. This dual functionality enhances its versatility in synthetic applications and potential biological activities.

Properties

Molecular Formula

C18H14ClNO6

Molecular Weight

375.8 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate

InChI

InChI=1S/C18H14ClNO6/c19-14-5-1-12(2-6-14)16(21)9-10-18(23)26-11-17(22)13-3-7-15(8-4-13)20(24)25/h1-8H,9-11H2

InChI Key

PIXDFLPYNOIISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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